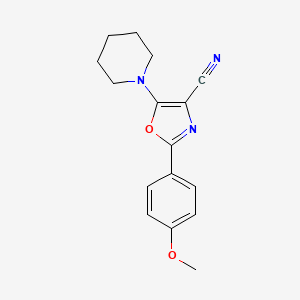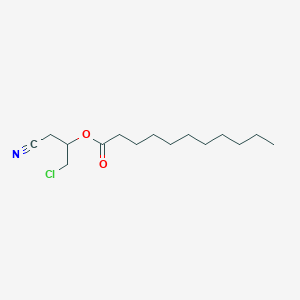
1-Ethenyl-1lambda~5~-phospholan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1lambda~5~-phospholan-1-one is a chemical compound characterized by its unique structure, which includes a phospholan ring with an ethenyl group attached. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Ethenyl-1lambda~5~-phospholan-1-one typically involves the reaction of phospholane derivatives with ethenylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
Chemical Reactions Analysis
1-Ethenyl-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Addition: The ethenyl group can participate in addition reactions, forming new bonds with other molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phospholane derivatives.
Scientific Research Applications
1-Ethenyl-1lambda~5~-phospholan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, altering the activity of these targets and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-Ethenyl-1lambda~5~-phospholan-1-one can be compared with other similar compounds, such as:
1-Phenyl-1lambda~5~-phospholan-1-one: This compound has a phenyl group instead of an ethenyl group, leading to different chemical and biological properties.
1-Chloro-1lambda~5~-phospholan-1-one: The presence of a chloro group instead of an ethenyl group results in different reactivity and applications.
Properties
CAS No. |
929282-80-4 |
|---|---|
Molecular Formula |
C6H11OP |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
1-ethenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C6H11OP/c1-2-8(7)5-3-4-6-8/h2H,1,3-6H2 |
InChI Key |
NVAWBCLDITVNHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CP1(=O)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B14173202.png)


![[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene](/img/structure/B14173228.png)
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)


![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)

![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)


![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
